molecular formula C11H18ClNO B3126658 4-[(Butylamino)methyl]phenol hydrochloride CAS No. 33597-22-7

4-[(Butylamino)methyl]phenol hydrochloride

Cat. No.: B3126658
CAS No.: 33597-22-7
M. Wt: 215.72 g/mol
InChI Key: ZHKBKXZZXIANGN-UHFFFAOYSA-N
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Description

Classification within Aminomethylphenol Derivatives

4-[(Butylamino)methyl]phenol (B3120101) hydrochloride is classified as a para-substituted aminomethylphenol derivative. The core structure consists of a phenol (B47542) ring where the hydroxyl group (-OH) is at position 1. At position 4 (the para position), a methyl group is linked to a secondary amine, which in this case is a butylamino group (-NH(CH₂)₃CH₃). The hydrochloride salt form indicates that the basic nitrogen atom of the amino group has been protonated by hydrochloric acid, forming a quaternary ammonium (B1175870) salt with a chloride counter-ion. This salt form often enhances the compound's stability and solubility in aqueous media.

This molecule is also a specific example of a phenolic Mannich base . Mannich bases are β-amino-carbonyl compounds, but the term is broadly used for compounds formed through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of phenols, the acidic protons are on the aromatic ring, typically ortho and para to the hydroxyl group.

Table 1: Chemical Identification of 4-[(Butylamino)methyl]phenol Hydrochloride

Identifier Value
IUPAC Name 4-[(butylamino)methyl]phenol;hydrochloride
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol

| CAS Number | 33597-22-7 |

Academic Significance of Phenolic Mannich Bases

Phenolic Mannich bases represent a significant and extensively studied class of organic compounds in academic and industrial research. Their importance stems from their utility as versatile synthetic intermediates and the wide array of biological activities they exhibit.

The academic significance of these compounds can be attributed to several key factors:

Synthetic Versatility: The Mannich reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds and the introduction of nitrogen-containing functional groups. wikipedia.org Phenolic Mannich bases are stable, yet reactive intermediates. The aminomethyl group can be modified, replaced, or be part of a cyclization reaction to form more complex heterocyclic structures, such as benzoxazines.

Medicinal Chemistry: A vast body of research has demonstrated that phenolic Mannich bases possess a broad spectrum of biological activities. nih.gov This has made them attractive scaffolds for drug discovery and development. The presence of both a phenolic hydroxyl group and an amino group allows for interactions with various biological targets through hydrogen bonding and ionic interactions.

Material Science: The reactivity of the aminomethyl and phenolic hydroxyl groups makes these compounds useful in polymer chemistry. They can act as curing agents for epoxy resins, as antioxidants, and as stabilizers for various polymers.

Table 2: Selected Research Areas for Phenolic Mannich Bases

Research Area Significance and Examples
Drug Discovery Scaffolds for developing anticancer, antibacterial, antifungal, and anticonvulsant agents.
Organic Synthesis Key intermediates for the synthesis of complex natural products and heterocyclic compounds.
Coordination Chemistry Act as ligands for the formation of metal complexes with catalytic or biological properties.

| Polymer Chemistry | Used as monomers, curing agents, and additives to modify polymer properties. |

Historical Context of Related Compound Research

The foundation for the synthesis of this compound and other Mannich bases was laid in the early 20th century. The key historical development is the Mannich reaction , named after the German chemist Carl Mannich.

In 1917, Carl Mannich reported a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org This reaction provided a straightforward method for the aminoalkylation of various substrates. Initially, the reaction was demonstrated with carbonyl compounds like ketones.

Subsequently, the scope of the Mannich reaction was expanded to include a wider range of substrates with acidic protons, including phenols. Researchers discovered that the ortho and para positions of the phenol ring are sufficiently activated by the hydroxyl group to undergo electrophilic substitution with the iminium ion generated in situ from formaldehyde and the amine. scribd.com This discovery opened the door to the synthesis of a vast library of phenolic Mannich bases.

Early research into these compounds focused on their fundamental reactivity and the elucidation of the reaction mechanism. Over the decades, as new analytical techniques emerged, the focus shifted towards exploring their potential applications, particularly in medicinal chemistry and material science, leading to the thousands of research articles published on Mannich bases and their derivatives today.

Detailed Research Findings

While the general class of phenolic Mannich bases is well-documented, specific research literature focusing exclusively on this compound is limited in publicly accessible databases. However, research on closely related analogues provides insight into its probable synthesis and properties.

A common synthetic route for para-substituted aminomethylphenols involves the reductive amination of p-hydroxybenzaldehyde with the corresponding amine. For instance, derivatives of 4-[(diethylamino)methyl]phenol (B14693097) have been synthesized by reacting p-hydroxybenzaldehyde with diethylamine (B46881) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). A similar strategy could be employed for the synthesis of the butylamino analogue, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The characterization of such compounds typically involves a combination of spectroscopic methods.

Table 3: Predicted Physicochemical Properties for 4-(Butylaminomethyl)phenol

Property Predicted Value
XlogP 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Topological Polar Surface Area 32.3 Ų
Monoisotopic Mass 179.131014 g/mol

(Data predicted by computational models, sourced from PubChem)

Spectroscopic data for closely related compounds suggest that the ¹H NMR spectrum of 4-[(Butylamino)methyl]phenol would show characteristic signals for the protons on the aromatic ring, the methylene (B1212753) bridge (-CH₂-), and the butyl group. The infrared (IR) spectrum would be expected to show a broad absorption band for the phenolic O-H stretch, C-H stretching vibrations for the aromatic and aliphatic parts, N-H stretching, and C-N stretching bands.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylaminomethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-12-9-10-4-6-11(13)7-5-10;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBKXZZXIANGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butylamino Methyl Phenol Hydrochloride and Analogues

Mannich Reaction Pathways for Aminomethylphenol Synthesis

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenol (B47542) chemistry, the electron-rich aromatic ring acts as the nucleophile, attacking an in-situ generated iminium ion formed from an amine and an aldehyde, typically formaldehyde (B43269). wikipedia.orgadichemistry.com This reaction directly installs an aminomethyl group onto the phenolic backbone. The regioselectivity of the reaction is influenced by the steric and electronic properties of the phenol, with substitution generally occurring at the ortho and para positions relative to the hydroxyl group. For phenol itself, a mixture of ortho and para substituted products is common, and trisubstitution can also occur under certain conditions. adichemistry.com

Classical Mannich Reaction Conditions

The classical Mannich reaction involves the condensation of three components: a compound with an active hydrogen (phenol), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (butylamine). wikipedia.orgoarjbp.com The reaction is typically conducted in a protic solvent such as ethanol (B145695) or water and is often acid-catalyzed. wikipedia.orgadichemistry.com The amine is frequently used as its hydrochloride salt, which helps maintain the acidic conditions necessary for the formation of the electrophilic Eschenmoser's salt or a related iminium ion. adichemistry.com

The general mechanism begins with the formation of an iminium ion from the amine and formaldehyde. The phenol then attacks this electrophile to yield the aminomethylated product. wikipedia.org While this method is straightforward, its application to primary amines and phenols can be complicated by the formation of byproducts. A notable side reaction is the subsequent condensation of the initial Mannich base with another molecule of formaldehyde, leading to the formation of a 1,3-benzoxazine derivative, particularly when primary amines are used. rsc.orgresearchgate.netlookchem.com This occurs through the reaction of the N-H bond of the initial product with formaldehyde, followed by intramolecular cyclization.

Phenol SubstrateAmineAldehydeSolventConditionsProduct(s)Yield (%)
EugenolDimethylamine (40%)Formaldehyde (37%)n-HeptaneReflux, 10h4-allyl-6-(dimethylamino)methyl-2-methoxy phenol83
2,4-di-tert-butyl phenolVarious primary aminesFormaldehydeTolueneRefluxCorresponding 1,3-benzoxazine derivativesHigh
1-(2-hydroxyphenyl)-1,3-butanedioneSecondary aminesFormaldehydeEthanolReflux3-aminomethyl-2-methyl-chromones-

Modified Mannich Reaction Approaches

To address the challenges of the classical Mannich reaction, such as byproduct formation and harsh conditions, various modifications have been developed. These approaches often involve altering the reaction medium, temperature, or the nature of the reactants. For instance, using pre-formed iminium salts or their precursors can provide better control over the reaction. One such precursor is 1,3,5-trialkyl-hexahydro-1,3,5-triazine, which serves as a source of N-methylenealkylamines. researchgate.net

Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields. oarjbp.com The use of different solvent systems can also influence the product distribution. For example, in the synthesis of certain phenolic Mannich bases, a solvent-free approach under microwave irradiation has been shown to be effective. oarjbp.com When primary amines are used, the reaction can be directed towards the formation of 1,3-benzoxazine derivatives, which can then be hydrolyzed under specific conditions to yield the desired aminomethylphenol. researchgate.net This two-step approach can sometimes offer a more controlled route to the final product.

Phenol SubstrateAmine/PrecursorAldehyde SourceSolventConditionsProduct(s)Yield (%)
2,4-dihydroxybenzoyl compoundsSecondary aminesFormaldehydeMethanol-C(3) aminomethylated product-
2,4-dihydroxybenzoyl compoundsPrimary aminesFormaldehydeMethanol-1,3-benzoxazine derivatives-
IndolePiperazine derivativesFormalinMethanolMicrowave, 100 W, 5 min3-{[4-(aryl)piperazin-1-yl]methyl}-1H-indole-

Catalyst-Mediated Aminomethylation of Phenols

To improve the efficiency, selectivity, and environmental footprint of the Mannich reaction, various catalytic systems have been explored. These can be broadly categorized into homogeneous and heterogeneous catalysis, as well as catalyst-free protocols that rely on the intrinsic reactivity of the substrates under specific conditions.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the synthesis of aminomethylphenol analogues, a range of solid catalysts have been investigated. For example, Amberlyst A-21, a basic ion-exchange resin, has been used to support copper(I) iodide (CuI), creating a highly efficient catalyst for three-component nitro-Mannich reactions under solvent-free conditions. lookchem.com While this example involves nitroalkanes, the principle of using a solid-supported catalyst is applicable to other Mannich-type reactions. Such catalysts can function as Lewis acids, activating the aldehyde component towards nucleophilic attack by the amine. lookchem.com

In some instances, the Mannich reaction can proceed efficiently without the need for an external catalyst, particularly under solvent-free or specific solvent conditions. These protocols are highly desirable from a green chemistry perspective as they reduce waste and simplify purification. The reaction between an aldehyde, an amine, and a compound with an active hydrogen can sometimes be driven to completion by simply heating the neat mixture. For example, the synthesis of certain β-nitroamines via a nitro-Mannich reaction has been successfully carried out under solvent-free conditions at elevated temperatures. lookchem.com The thermal conditions provide the necessary energy to overcome the activation barrier for imine formation and subsequent nucleophilic attack.

Petasis Borono-Mannich Reaction in Aminomethylphenol Synthesis

An important alternative to the traditional Mannich reaction for the synthesis of aminomethylphenols is the Petasis Borono-Mannich (PBM) reaction. This multicomponent reaction involves the coupling of a phenol (often as a salicylaldehyde (B1680747) derivative), an amine, and a boronic acid. nih.gov A key advantage of the PBM reaction is its ability to introduce a wide variety of substituents (derived from the boronic acid) onto the methyl group of the aminomethyl moiety.

The reaction is believed to proceed through the formation of a condensation product between the salicylaldehyde and the amine, which then reacts with the boronic acid. This pathway offers a high degree of convergence and allows for the rapid generation of molecular diversity. The reaction can be performed under catalyst-free conditions, for example, by heating the components in a suitable solvent like cyclopentyl methyl ether. nih.gov Alternatively, various catalysts, including magnetic Fe3O4 nanoparticles, have been shown to promote the reaction, often leading to excellent yields in short reaction times and allowing for easy catalyst recovery.

Carbonyl ComponentAmineBoronic AcidCatalystSolventConditionsYield (%)
SalicylaldehydesSecondary aminesPhenylboronic acidsNano Fe3O41,4-DioxaneRoom TempHigh
SalicylaldehydesSecondary aminesArylboronic acidsNoneCyclopentyl methyl ether80 °CHigh to Excellent

This method represents a powerful and flexible tool for the synthesis of a broad library of aminomethylphenol derivatives, complementing the more traditional Mannich reaction pathways.

Green Chemistry Approaches in Petasis Reactions

In recent years, there has been a significant effort to develop more environmentally friendly protocols for the Petasis reaction. One notable advancement is the use of magnetic nanoparticles, such as Fe3O4, as a recyclable catalyst. prepchem.com This approach offers mild reaction conditions, excellent yields in short reaction times, and the ability to reuse the catalyst for several cycles without a significant loss of activity. prepchem.com

Another green approach involves conducting the reaction in aqueous media, which is highly desirable from an environmental perspective. byjus.com The use of water as a solvent aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds. Furthermore, solvent-free conditions, often facilitated by ball milling, represent another sustainable alternative for carrying out Petasis reactions. organic-chemistry.org

Alternative Synthetic Routes to Aminomethylphenols

Beyond the Petasis reaction, other synthetic strategies are available for the preparation of aminomethylphenols like 4-[(butylamino)methyl]phenol (B3120101). These include other one-pot multicomponent reactions and the direct aminoalkylation of phenols.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby avoiding the isolation of intermediates and reducing waste. organic-chemistry.orgnih.gov The Petasis reaction is itself a prime example of an MCR. nih.gov

A prominent alternative one-pot method for synthesizing the target compound is reductive amination . This reaction involves the condensation of an aldehyde (4-hydroxybenzaldehyde) with an amine (butylamine) to form an imine, which is then reduced in situ to the desired amine. masterorganicchemistry.comharvard.edu This method is widely used for the synthesis of primary, secondary, and tertiary amines. harvard.edu

Common reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.com NaBH(OAc)₃ is a particularly mild and selective reagent that is often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). harvard.educommonorganicchemistry.com

ParameterTypical ConditionsNotes
Aldehyde4-HydroxybenzaldehydeAromatic and aliphatic aldehydes are suitable. harvard.edu
AmineButylamine (B146782)Primary and secondary amines can be used. harvard.edu
Reducing AgentNaBH(OAc)₃, NaBH₃CN, NaBH₄The choice of reducing agent can affect selectivity and reaction conditions. masterorganicchemistry.com
SolventDCE, DCM, MethanolSolvent choice depends on the reducing agent used. commonorganicchemistry.com
TemperatureRoom TemperatureReactions are typically run at ambient temperature.

Aminoalkylation of Active Phenol Compounds

The direct introduction of an aminomethyl group onto a phenol ring is a classical and effective method. The Mannich reaction is a well-known example of an aminoalkylation reaction. adichemistry.comwikipedia.org In the context of synthesizing 4-[(butylamino)methyl]phenol, this would involve the reaction of phenol with formaldehyde and butylamine. adichemistry.com

The mechanism of the Mannich reaction typically begins with the formation of an iminium ion from the amine and formaldehyde. byjus.comwikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. adichemistry.com The reaction is often carried out under acidic conditions. adichemistry.com Phenols are known to be active substrates in Mannich reactions, often leading to substitution at the ortho and para positions relative to the hydroxyl group. youtube.comadichemistry.com To achieve para-selectivity, the ortho positions may need to be blocked.

ParameterTypical ConditionsNotes
Phenol SubstratePhenolElectron-rich phenols are good nucleophiles in this reaction. youtube.com
AldehydeFormaldehydeFormaldehyde is the most common aldehyde used. adichemistry.com
AmineButylaminePrimary or secondary amines are suitable. adichemistry.com
CatalystAcid catalysis (e.g., HCl)Acidic conditions facilitate iminium ion formation. adichemistry.com
SolventAqueous or alcoholic solutionsThe reaction is often performed in protic solvents.

Mechanistic Investigations of 4 Butylamino Methyl Phenol Hydrochloride Formation

Proposed Reaction Mechanisms for Mannich-Type Syntheses

The Mannich reaction is a cornerstone of organic synthesis for creating β-amino carbonyl compounds, known as Mannich bases. byjus.comadichemistry.com The reaction involves the condensation of a compound with an active hydrogen atom, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. adichemistry.comresearchgate.net Phenols, being electron-rich aromatic compounds, serve as excellent substrates for this type of aminomethylation. researchgate.net

The initial and critical step in the Mannich reaction mechanism is the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.orgchemistrysteps.comlibretexts.org In the synthesis of 4-[(butylamino)methyl]phenol (B3120101), butylamine (B146782) reacts with formaldehyde (B43269). This reaction begins with the nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration to form a Schiff base. wikipedia.org Under the typically acidic conditions of the Mannich reaction, this Schiff base is protonated to generate a highly reactive iminium ion. adichemistry.comchemistrysteps.com This iminium ion is a potent electrophile that readily reacts with a suitable nucleophile. chemistrysteps.comnih.gov The stability and electrophilicity of this intermediate are key to the progression of the reaction. nih.govnih.gov

The hydroxyl group of the phenol (B47542) plays a pivotal role in the reaction. It is a strong activating group, increasing the electron density of the benzene (B151609) ring through resonance, which makes the ring highly nucleophilic. quora.comstackexchange.com This activating nature directs the incoming electrophile, the iminium ion, to the ortho and para positions. quora.combyjus.com

However, the reaction's pH is a critical factor. stackexchange.com In strongly acidic conditions, the phenolic hydroxyl group can be protonated. stackexchange.com This protonation would convert the hydroxyl group into a deactivating, meta-directing group due to its strong negative inductive (-I) effect, which would hinder the desired electrophilic aromatic substitution. stackexchange.com Therefore, maintaining a balance in acidity is essential to ensure the phenol remains activated while still allowing for the formation of the necessary iminium ion intermediate.

The final step of the synthesis is the nucleophilic attack of the activated phenol ring on the electrophilic iminium ion. wikipedia.orglibretexts.org This is an electrophilic aromatic substitution reaction. byjus.com The increased electron density at the ortho and para positions of the phenol ring makes these sites susceptible to attack by the iminium ion. quora.com For the synthesis of 4-[(butylamino)methyl]phenol, the substitution occurs at the para position. Following the addition, the aromaticity of the ring is restored by the loss of a proton. The resulting aminomethylated phenol is then typically converted to its more stable hydrochloride salt.

Mechanistic Insights from Petasis Borono-Mannich Reactions

The Petasis borono-Mannich reaction, a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, offers an alternative perspective on aminomethylation. mdpi.comyoutube.comorganic-chemistry.org While not the standard method for synthesizing 4-[(butylamino)methyl]phenol hydrochloride, its mechanism provides valuable insights. In the Petasis reaction, the key step is the transfer of an organic group from the boron atom of a boronate complex to an iminium moiety. mdpi.com This reaction can proceed via an intramolecular transfer within a tetrahedral boronate salt intermediate, often referred to as an "ate complex". mdpi.com This highlights a different pathway for the formation of the crucial carbon-carbon bond in aminomethylated products. The Petasis reaction is noted for its broad applicability and its suitability for asymmetric synthesis. mdpi.com

Stereochemical Aspects of Aminomethylphenol Synthesis

For the specific synthesis of 4-[(butylamino)methyl]phenol, the final product is achiral, meaning it does not have a stereocenter. Therefore, stereochemical considerations are not a factor in this particular synthesis.

However, in the broader context of aminomethylphenol synthesis, stereochemistry can be a significant aspect. If either the phenol or the amine starting material is chiral, the resulting Mannich product can also be chiral. acs.org The diastereoselectivity of such reactions can be influenced by factors like temperature. acs.org Furthermore, the development of asymmetric Mannich reactions, often employing chiral catalysts like proline and its derivatives, allows for the stereoselective formation of one enantiomer over the other. wikipedia.orgnih.gov These catalysts can form a chiral enamine intermediate, which then attacks the imine in a stereocontrolled manner. libretexts.org This control is often achieved through the formation of a well-defined transition state, sometimes involving hydrogen bonding or ionic interactions, that favors attack from one face of the imine. libretexts.orgnih.gov

Data Tables

Table 1: Key Intermediates and Their Roles in Mannich-Type Syntheses

IntermediateStructure/FormulaRole in Reaction
Iminium Ion[CH₂=N(H)CH₂CH₂CH₂CH₃]⁺Primary electrophile that attacks the phenol ring. chemistrysteps.com
Phenolate IonC₆H₅O⁻Highly nucleophilic species that attacks the iminium ion. libretexts.org
Schiff BaseCH₂=NCH₂CH₂CH₂CH₃Precursor to the iminium ion. wikipedia.org

Table 2: Comparison of Mannich and Petasis Reactions for Aminomethylation

FeatureMannich ReactionPetasis Borono-Mannich Reaction
Key Reactants Aldehyde, Amine, Compound with acidic protonAldehyde, Amine, Boronic Acid
Electrophile Iminium IonIminium-like species
Nucleophile Enol or activated aromatic ringOrganoboronic acid
Key Step Nucleophilic attack of enol/aromatic on iminium ionIntramolecular transfer from boronate complex
Stereocontrol Can be achieved with chiral catalystsCan be achieved with chiral components/catalysts

Derivatives and Structural Analogs of 4 Butylamino Methyl Phenol Hydrochloride

Synthesis of Substituted 4-Aminomethylphenol Derivatives

The synthesis of substituted 4-aminomethylphenol derivatives is primarily achieved through the Mannich reaction, a versatile multicomponent condensation. This reaction typically involves a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine, leading to the formation of an aminomethylated phenol. The regioselectivity of this reaction—whether substitution occurs at the ortho or para position to the hydroxyl group—is influenced by the reaction conditions and the nature of the substituents on the phenol ring. Generally, a preference for the para-position is observed with unsubstituted phenol.

One common approach involves the direct aminomethylation of substituted phenols. For instance, reacting a substituted phenol with formaldehyde and butylamine (B146782) yields the corresponding 4-[(butylamino)methyl] derivative. The nature of the substituent on the phenol ring can significantly impact the reaction's outcome and the properties of the final product.

Another synthetic route involves the modification of a pre-existing 4-aminomethylphenol core. For example, derivatives can be synthesized by reacting 4-aminomethylphenol with various electrophiles to introduce substituents onto the aromatic ring or the amino group. This allows for the introduction of a wide range of functional groups, leading to a diverse library of compounds.

Research has also explored the synthesis of more complex derivatives. For instance, 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have been synthesized starting from 1,3-bis(bromomethyl)benzene. iust.ac.ir This involves a double Suzuki-Miyaura cross-coupling reaction followed by reductive amination to introduce the aminomethyl functionality. iust.ac.ir

Below is an interactive data table summarizing various synthetic approaches to substituted 4-aminomethylphenol derivatives:

Starting MaterialReagentsProduct TypeKey Features
Substituted PhenolFormaldehyde, ButylamineSubstituted 4-[(butylamino)methyl]phenol (B3120101)Direct aminomethylation
4-AminomethylphenolElectrophilesRing or N-substituted derivativesPost-modification of the core structure
1,3-bis(bromomethyl)benzene4-Formylphenylboronic acid, Dialkylamine1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzeneMulti-step synthesis for complex derivatives

Preparation of Fused-Ring Analogs

The synthesis of fused-ring analogs of 4-[(butylamino)methyl]phenol hydrochloride, such as those incorporating quinoline (B57606) or isoquinoline (B145761) scaffolds, represents a significant structural modification. These bicyclic systems can be prepared through various classical synthetic methods that involve the construction of the heterocyclic ring onto a phenolic precursor.

One of the most established methods for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. researchgate.net By using an appropriately substituted aminophenol as the starting material, a hydroxyquinoline derivative can be formed, which can then be further functionalized.

For the preparation of isoquinoline analogs, methods like the Bischler-Napieralski or Pictet-Spengler reactions are commonly employed. These reactions typically involve the cyclization of a β-phenylethylamine derivative. Starting with a dopamine (B1211576) analog or a related phenylethylamine bearing the necessary substituents, one can construct the isoquinoline core. Subsequent modifications can then be made to introduce the desired side chains.

Phenolic Mannich bases can also serve as precursors for the synthesis of fused-ring systems. The aminomethyl group can be chemically transformed and incorporated into a newly formed heterocyclic ring. For example, through a series of reactions involving reduction and intramolecular cyclization, a tetrahydroquinoline ring can be constructed from a Mannich base. researchgate.net

The following table outlines key synthetic strategies for preparing fused-ring analogs:

Fused Ring SystemSynthetic MethodPrecursors
QuinolineSkraup SynthesisAromatic amine, glycerol, sulfuric acid, oxidizing agent
QuinolineDoebner-von Miller ReactionAniline, α,β-unsaturated aldehyde/ketone, acid catalyst
IsoquinolineBischler-Napieralski Reactionβ-Phenylethylamine
IsoquinolinePictet-Spengler Reactionβ-Phenylethylamine, aldehyde/ketone
TetrahydroquinolineFrom Mannich BasePhenolic Mannich base

Functionalization Strategies for Phenolic Mannich Bases

Phenolic Mannich bases, including 4-[(butylamino)methyl]phenol, are versatile intermediates that can undergo a variety of functionalization reactions. These reactions can target the phenolic hydroxyl group, the aromatic ring, or the amino group, providing access to a wide range of derivatives.

O-Functionalization: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. For example, reaction with alkyl halides in the presence of a base leads to the corresponding O-alkylated derivatives. This modification can alter the compound's solubility and electronic properties.

Ring Functionalization: The aromatic ring of phenolic Mannich bases is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce various substituents onto the ring, typically at the positions ortho to the hydroxyl group. The directing effect of the hydroxyl and aminomethyl groups influences the regioselectivity of these reactions.

N-Functionalization: The secondary amine of the butylamino moiety can be further functionalized. For instance, it can be acylated with acid chlorides or anhydrides to form amides. Reductive amination with aldehydes or ketones can introduce additional alkyl groups on the nitrogen atom.

A notable application of functionalization is in the synthesis of more complex structures. For example, Mannich bases of chalcones have been synthesized, where the aminomethyl moiety is present on one of the aromatic rings of the chalcone (B49325) system. oarjbp.com This is achieved through the Claisen-Schmidt condensation of an aminomethylated phenolic aldehyde or ketone with another ketone or aldehyde. oarjbp.com

This table summarizes the functionalization strategies for phenolic Mannich bases:

Reaction SiteReaction TypeReagentsProduct
Phenolic -OHAlkylationAlkyl halide, baseEther
Phenolic -OHAcylationAcid chloride/anhydrideEster
Aromatic RingHalogenationHalogenating agentHalogenated derivative
Aromatic RingNitrationNitrating agentNitro derivative
Amino GroupAcylationAcid chloride/anhydrideAmide
Amino GroupReductive AminationAldehyde/ketone, reducing agentTertiary amine

Structural Modifications of the Butylamino Moiety

Altering the structure of the butylamino side chain in this compound can significantly influence its chemical and physical properties. These modifications can involve changing the length of the alkyl chain, introducing branching, or replacing the butyl group with other functionalities.

Chain Length Variation: The synthesis of analogs with different alkyl chain lengths can be achieved by using different primary amines in the Mannich reaction. For example, using ethylamine, propylamine, or pentylamine instead of butylamine would yield the corresponding N-ethyl, N-propyl, or N-pentyl derivatives.

Branching: Introducing branching into the alkyl chain can be accomplished by using branched primary amines such as isobutylamine (B53898) or sec-butylamine (B1681703) in the synthesis. These modifications can impact the steric environment around the nitrogen atom.

Replacement with Cyclic Amines: The butylamino group can be replaced with cyclic amines like piperidine, morpholine, or pyrrolidine. This is achieved by employing these cyclic secondary amines in the Mannich reaction with phenol and formaldehyde.

Introduction of Other Functional Groups: The butyl group can be substituted with chains containing other functional groups. For instance, using amino alcohols or amino acids in the synthesis can introduce hydroxyl or carboxyl groups into the side chain. A study on alkyl N-methyl-propargylamine derivatives investigated the effect of substituting the alkyl chain with hydroxyl, carboxyl, or carboethoxyl groups. nih.gov

The synthesis of N-substituted butylamine derivatives can also be approached through other methods, such as the reaction of butylamine with various electrophiles or through reductive amination with different aldehydes and ketones. The hydrogenation of butyronitrile (B89842) is another industrial method to produce butylamine, which can then be used as a starting material for further derivatization. scielo.br

The following table provides examples of structural modifications to the butylamino moiety:

Modification TypeSynthetic ApproachExample ReagentResulting Moiety
Chain Length VariationMannich ReactionPropylamineN-Propylamino
BranchingMannich ReactionIsobutylamineN-Isobutylamino
CyclizationMannich ReactionPiperidinePiperidin-1-yl
Functional Group IntroductionMannich ReactionEthanolamineN-(2-hydroxyethyl)amino

Spectroscopic Characterization Techniques for Aminomethylphenol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.

¹H NMR Analysis of Proton Environments

In the ¹H NMR spectrum of 4-[(Butylamino)methyl]phenol (B3120101) hydrochloride, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons adjacent to the nitrogen and the aromatic ring, the protons of the butyl group, and the protons of the amine and hydroxyl groups.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 6.8-7.2 ppm. The protons ortho to the hydroxyl group are expected to be more shielded and thus resonate at a slightly lower chemical shift compared to the protons ortho to the aminomethyl group.

The benzylic methylene protons (-CH₂-) attached to the aromatic ring and the nitrogen atom would likely appear as a singlet around δ 4.0 ppm. The protons of the butyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-CH₃) around δ 1.4 ppm, a quintet for the next methylene group (-CH₂-CH₂-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-) around δ 2.6 ppm.

The amine proton (-NH-) and the phenolic proton (-OH) are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. In the hydrochloride salt form, the amine proton signal will be shifted downfield and may appear broad.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[(Butylamino)methyl]phenol hydrochloride

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to OH)6.8 - 7.0Doublet
Aromatic (ortho to CH₂N)7.0 - 7.2Doublet
Benzylic CH₂~ 4.0Singlet
N-CH₂ (butyl)~ 2.6Triplet
-CH₂- (butyl)~ 1.6Quintet
-CH₂- (butyl)~ 1.4Sextet
CH₃ (butyl)~ 0.9Triplet
NHVariableBroad Singlet
OHVariableBroad Singlet

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the benzylic carbon, and the carbons of the butyl group.

The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon bearing the hydroxyl group (C-OH) is expected to be the most deshielded in the aromatic region, appearing around δ 155-160 ppm. The carbon attached to the aminomethyl group will likely appear around δ 128-132 ppm. The other aromatic carbons will have signals in the range of δ 115-130 ppm.

The benzylic carbon (-CH₂-) will likely have a chemical shift in the range of δ 50-55 ppm. The carbons of the butyl group will appear in the aliphatic region, with the carbon attached to the nitrogen (N-CH₂) resonating around δ 45-50 ppm, and the other methylene carbons appearing between δ 20-35 ppm. The terminal methyl carbon will be the most shielded, with a chemical shift around δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
Aromatic C-OH155 - 160
Aromatic C-CH₂N128 - 132
Aromatic CH115 - 130
Benzylic CH₂50 - 55
N-CH₂ (butyl)45 - 50
-CH₂- (butyl)20 - 35
CH₃ (butyl)13 - 15

Advanced NMR Techniques for Structural Elucidation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the butyl chain and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the butylamino group to the methylene bridge and the methylene bridge to the phenol (B47542) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the phenol, the secondary amine (as a hydrochloride salt), and the aromatic ring.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine hydrochloride would likely appear as a broad band in the 2400-2800 cm⁻¹ region.

The aromatic C-H stretching vibrations are expected to produce sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for an aliphatic amine, while the C-O stretching of the phenol will likely be observed around 1200-1260 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
PhenolO-H stretch3200 - 3600 (broad)
Amine SaltN-H stretch2400 - 2800 (broad)
AromaticC-H stretch> 3000
AliphaticC-H stretch< 3000
AromaticC=C stretch1450 - 1600
PhenolC-O stretch1200 - 1260
AmineC-N stretch1020 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight of the free base is 179.26 g/mol .

In a typical mass spectrum, the molecular ion peak ([M]⁺) for the free base would be observed at m/z 179. A prominent peak corresponding to the protonated molecule ([M+H]⁺) would be expected at m/z 180. uni.lu

The fragmentation of this compound is expected to be dominated by cleavage of the C-C bond benzylic to both the aromatic ring and the nitrogen atom (alpha-cleavage). This would lead to the formation of a stable benzyl (B1604629) cation or a resonance-stabilized iminium ion. A major fragment would be expected at m/z 107, corresponding to the hydroxytropylium ion, formed by the loss of the butylamine (B146782) side chain. Another significant fragmentation pathway for benzylamines is the cleavage of the C-N bond, which could also contribute to the observed fragments. nih.govnih.gov

Table 4: Predicted Mass Spectrometry Fragments for 4-[(Butylamino)methyl]phenol

m/z Predicted Fragment
180[M+H]⁺
179[M]⁺
107[HOC₆H₄CH₂]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This technique would be able to confirm the molecular formula of 4-[(Butylamino)methyl]phenol as C₁₁H₁₇NO and to verify the elemental composition of the key fragments observed in the mass spectrum, thereby providing definitive structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₁₁H₁₈ClNO), this comparison is crucial for confirming its successful synthesis and purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The theoretical elemental composition of this compound is calculated based on its molecular formula (C₁₁H₁₈ClNO) and the atomic weights of its constituent elements. The experimentally determined percentages should ideally match these theoretical values within a narrow margin of error (typically ±0.4%), thus confirming the empirical formula of the compound. Discrepancies outside this range may indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)61.25Data not available
Hydrogen (H)8.41Data not available
Nitrogen (N)6.50Data not available
Chlorine (Cl)16.44Data not available
Oxygen (O)7.42Data not available

X-Ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled.

Key information obtained from a single-crystal X-ray diffraction study includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles between them (α, β, γ) of the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which can provide insight into the bonding characteristics.

Intermolecular Interactions: The presence and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

While a specific crystal structure for this compound has not been reported in the reviewed literature, crystallographic data for related aminophenol derivatives are available. For instance, studies on other substituted aminophenols reveal common structural motifs and intermolecular interactions. The following table provides an example of the type of crystallographic data that would be obtained from such an analysis.

ParameterValue
Molecular FormulaC₁₁H₁₈ClNO
Formula Weight215.72 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? °
VolumeData not available
Z (Molecules per unit cell)Data not available
Density (calculated)Data not available

The determination of the crystal structure of this compound would provide invaluable information on its solid-state conformation and the nature of the ionic and hydrogen bonding interactions involving the ammonium (B1175870) and chloride ions, as well as the phenolic hydroxyl group.

Computational and Theoretical Studies of 4 Butylamino Methyl Phenol Hydrochloride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-[(Butylamino)methyl]phenol (B3120101) hydrochloride. These calculations can predict molecular orbitals, charge distribution, and reactivity indicators.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. multidisciplinaryjournals.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-[(Butylamino)methyl]phenol hydrochloride, the presence of the electron-donating hydroxyl (-OH) and amino (-NH-) groups, along with the phenyl ring, influences the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the nitrogen atom of the butylamino group, reflecting the regions with higher electron density. Conversely, the LUMO is likely distributed over the aromatic ring. The butyl group, being an alkyl chain, has a lesser direct impact on the frontier orbitals. Theoretical studies on similar substituted phenols and benzylamines can provide an expected range for the HOMO-LUMO gap. nih.govresearchgate.net

Computational ParameterExpected Value/Characteristic
HOMO EnergyRelatively high (less negative), indicating good electron-donating ability.
LUMO EnergyRelatively low (less positive), indicating a moderate electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)A moderate gap, suggesting a balance between stability and reactivity. Expected to be in the range of 4-6 eV based on similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential. researchgate.net

In the case of this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the butylamino group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the protons on the protonated amine will exhibit a strong positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bond donation. The aromatic ring will display a gradient of potential, with the regions ortho and para to the hydroxyl group being more electron-rich than the meta positions. researchgate.netphyschemres.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps in understanding intramolecular interactions, charge transfer, and hyperconjugation effects. researchgate.net NBO analysis transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Key interactions would include the delocalization of the lone pair electrons of the oxygen and nitrogen atoms into the antibonding orbitals of the adjacent C-C and C-H bonds of the phenyl ring and the butyl group. Furthermore, interactions between the π orbitals of the aromatic ring and the σ* orbitals of the substituents can also be quantified. The stabilization energies (E(2)) associated with these donor-acceptor interactions provide a quantitative measure of their strength. mdpi.com

Donor NBOAcceptor NBOType of InteractionExpected Significance
LP(O)π(C-C) of phenyl ringn → πHigh, contributing to the activation of the aromatic ring.
LP(N)σ(C-H) of butyl groupn → σModerate, contributing to the conformational preferences of the butyl chain.
π(C-C) of phenyl ringσ(C-H) of methyl groupπ → σModerate, indicating delocalization from the ring to the substituent.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov

For a molecule with a flexible side chain like this compound, MD simulations can be particularly insightful for exploring its conformational landscape. The butyl chain can adopt various conformations due to the rotation around its C-C and C-N single bonds. MD simulations can help identify the most stable or populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in solution. nih.govacs.org The simulations can track the fluctuations of dihedral angles, bond lengths, and bond angles over time, providing a dynamic picture of the molecule's structure. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to map out the potential energy surface of a reaction and determine the most likely reaction pathway. researchgate.net

For this compound, DFT calculations can be applied to predict its reactivity in various chemical transformations. For instance, the phenolic hydroxyl group is susceptible to oxidation, and DFT can be used to model the reaction mechanism with different oxidizing agents or radicals. nih.gov The calculations can help determine whether the reaction proceeds via a hydrogen atom transfer (HAT), a single electron transfer (SET), or another mechanism. The activation energies calculated for different possible pathways can reveal the most favorable reaction channel. Similarly, reactions involving the amino group or the aromatic ring, such as electrophilic substitution, can also be investigated using DFT. researchgate.netnih.gov

In Silico Prediction of Conformational Preferences and Stability

In silico methods for predicting conformational preferences and stability involve a range of computational techniques, from simple molecular mechanics to more accurate quantum mechanical calculations. These methods aim to identify the low-energy conformations of a molecule and to quantify their relative stabilities.

Theoretical Insights into Hydrogen Bonding Networks

Computational and theoretical studies are pivotal in elucidating the intricate three-dimensional architecture of molecular solids, particularly the complex network of hydrogen bonds that often dictates their crystal packing and physicochemical properties. In the case of this compound, while specific theoretical studies on its hydrogen bonding network are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related phenol and amine hydrochloride compounds. Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are powerful tools for investigating these non-covalent interactions. researchgate.netrsc.org

Theoretical models predict that the primary hydrogen bond donors in the this compound structure are the phenolic hydroxyl group (-OH) and the protonated secondary amine group (-NH2+-). The primary acceptor is the chloride ion (Cl-). This arrangement gives rise to a network of O-H···Cl and N-H···Cl hydrogen bonds, which are expected to be the most significant interactions governing the crystal lattice.

The hydrogen atoms of the protonated amine and the phenolic hydroxyl group are capable of acting as hydrogen bond donors. researchgate.net Studies on similar hydrochloride systems suggest that the hydrogen bonds formed by the amine hydrogens are typically stronger than those formed by phenolic hydroxyls. researchgate.net Quantum chemical calculations on related phenol derivatives have been employed to predict molecular properties and biological activity, underscoring the importance of understanding these fundamental interactions. wisdomlib.org

Computational analyses of hydrogen-bonded networks in various systems, from simple liquids to complex molecular crystals, rely on precise definitions of a hydrogen bond based on geometric and energetic criteria. nih.gov These studies help in understanding the directionality and attractive nature of these bonds. For phenolic compounds, the formation of hydrogen bonds can be investigated using infrared spectroscopy and validated with geometry optimization and frequency calculations. ed.gov

The strength and geometry of these hydrogen bonds can be quantified through computational methods. Key parameters derived from such studies include:

Hydrogen Bond Length (D···A): The distance between the donor atom (O or N) and the acceptor atom (Cl).

Hydrogen Bond Angle (D-H···A): The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. An angle closer to 180° generally indicates a stronger, more linear hydrogen bond.

Interaction Energy: The calculated energy of the hydrogen bond, which provides a direct measure of its strength.

A hypothetical data table based on typical values from computational studies of similar compounds is presented below to illustrate the expected characteristics of the hydrogen bonds in this compound.

Interactive Data Table: Predicted Hydrogen Bond Parameters for this compound

Donor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
O-H···Cl2.90 - 3.20160 - 180-5 to -10
N-H···Cl3.00 - 3.30150 - 170-8 to -15

Chemical Reactivity and Transformations of 4 Butylamino Methyl Phenol Hydrochloride

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the aromatic ring and is itself susceptible to a range of transformations, including etherification, esterification, and oxidation.

Etherification and Esterification: The hydroxyl group can undergo etherification by reaction with alkyl halides or other alkylating agents, and esterification with carboxylic acids or their derivatives. google.comorganic-chemistry.org For instance, the reaction of a phenolic compound with an alcohol in the presence of an acid catalyst can yield an ether. researchgate.net Similarly, esterification can be achieved under various conditions, including using a Dowex H+/NaI approach, which has been shown to be effective for the esterification of 4-hydroxybenzoic acid. nih.gov While specific examples with 4-[(Butylamino)methyl]phenol (B3120101) hydrochloride are not prevalent in the literature, its phenolic nature suggests it would readily participate in these reactions.

Oxidation: Phenols are susceptible to oxidation, often yielding quinone or quinone-methide structures. researchgate.netiiste.org The oxidation of phenolic compounds can be influenced by the nature of the substituents on the aromatic ring. While detailed studies on the oxidation of 4-[(Butylamino)methyl]phenol hydrochloride are limited, research on other phenolic Mannich bases indicates that they can undergo oxidative processes. iiste.org The presence of the aminomethyl group may influence the oxidation potential and the nature of the resulting products. The general mechanism of phenol (B47542) oxidation often involves the formation of a phenoxy radical, which can then undergo further reactions.

Reactivity of the Tertiary Amine Moiety

The tertiary amine in this compound is a nucleophilic and basic center, with its most characteristic reaction being the formation of quaternary ammonium (B1175870) salts.

Quaternary Ammonium Salt Formation: Tertiary amines readily react with alkyl halides in a process known as quaternization or the Menschutkin reaction to form quaternary ammonium salts. nih.gov This reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide. The quaternization of Mannich bases is a known transformation, leading to the formation of quaternary ammonium salts with potential applications as corrosion inhibitors. google.com It is expected that this compound would react with various alkylating agents to yield the corresponding quaternary ammonium salt. The reaction rate and yield can be influenced by the nature of the alkyl halide and the reaction conditions. nih.gov

ReactantProductReaction TypeReference
Tertiary AmineQuaternary Ammonium SaltQuaternization nih.govmdpi.com
Mannich BaseMannich base quaternary ammonium saltQuaternization google.com

Mannich Base α,β-Unsaturated Ketone Formation and Reactivity

As a Mannich base, this compound has the potential to undergo reactions characteristic of this class of compounds, including retro-Mannich reactions and subsequent transformations.

Retro-Mannich Reaction: Mannich bases can undergo a retro-Mannich reaction, which is the reverse of the Mannich condensation. This process involves the elimination of the amine and formaldehyde (B43269) (or its equivalent) to generate an intermediate, which in the case of phenolic Mannich bases is often a quinone methide. researchgate.net This reactive intermediate can then participate in various subsequent reactions.

Intermolecular and Intramolecular Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive phenol ring, allows for the possibility of both intermolecular and intramolecular reactions, leading to the formation of larger, more complex structures.

Intermolecular Condensation and Cyclization: A notable example of an intermolecular reaction involving a similar compound is the reaction of 4-hydroxybenzylamine (B1666329) with formaldehyde, which leads to the formation of a 12-atom azacyclophane. nih.gov This reaction proceeds through the formation of dimers stabilized by hydrogen bonds and π-stacking interactions, followed by cyclization. nih.gov This suggests that under appropriate conditions, this compound could undergo self-condensation or react with other bifunctional molecules to form macrocyclic structures.

Intramolecular Cyclization: Intramolecular reactions, such as oxidative cyclization, can occur in phenolic compounds with appropriately positioned side chains. For instance, the oxidative cyclization of N-aryl enamines catalyzed by palladium has been shown to form indoles. nih.gov While the butylamino group in the target compound is not an enamine, this highlights the potential for intramolecular C-C or C-N bond formation under oxidative conditions. Other studies have shown that N-benzyl ketimines can undergo base-mediated cyclization with vinyl sulfoxides to form 1-pyrrolines. nih.gov The specific structure of this compound may not be conducive to these exact cyclizations, but it illustrates the general principle of intramolecular reactivity in related systems.

Reaction TypeReactant(s)Product(s)Key FeaturesReference
Intermolecular Condensation/Cyclization4-Hydroxybenzylamine, FormaldehydeAzacyclophane, Linear OligomersFormation of dimers via H-bonding and π-stacking nih.gov
Intramolecular Oxidative CyclizationN-Aryl EnaminesIndolesPd-catalyzed C-H activation nih.gov
Intramolecular CycloadditionN-Benzyl Ketimines, Vinyl Sulfoxides1-PyrrolinesBase-mediated [3+2] cycloaddition nih.gov

Substituent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the presence of other substituents on the aromatic ring or modifications to the N-butyl group. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting reaction rates and pathways.

Electronic Effects: Electron-donating groups on the phenol ring, such as alkyl or alkoxy groups, would be expected to increase the nucleophilicity of the ring, making it more reactive towards electrophilic substitution. youtube.com Conversely, electron-withdrawing groups, such as nitro or halo groups, would decrease the ring's reactivity. nih.gov Studies on the reaction of substituted phenols in Mannich-type reactions have shown that the nature of the substituent influences the stability of intermediates and the final product distribution. For example, in the synthesis of benzoxazines from phenolic Mannich bases and formaldehyde, electron-donating groups on the phenol ring increase the reactivity of the Mannich base.

Steric Effects: The steric hindrance around the reactive sites can also play a crucial role. Bulky substituents near the phenolic hydroxyl group or the tertiary amine could hinder the approach of reagents, thereby slowing down reactions such as etherification, esterification, or quaternization. nih.gov The size of the N-alkyl group can also influence reactivity, with larger groups potentially sterically hindering reactions at the nitrogen atom.

Substituent PositionSubstituent TypeEffect on ReactivityExample Reaction
Phenol RingElectron-donating (e.g., -CH3)Increased nucleophilicity, increased reactivity of Mannich baseBenzoxazine (B1645224) synthesis
Phenol RingElectron-withdrawing (e.g., -Cl)Decreased nucleophilicity, decreased reactivityMichael Addition
AmineBulky alkyl groupSteric hindrance, decreased reactivityQuaternization

Role As a Precursor and Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the phenolic hydroxyl group and the secondary amine in 4-[(Butylamino)methyl]phenol (B3120101) hydrochloride allows for its incorporation into larger, more complex molecular architectures. As a precursor, it provides a pre-functionalized aromatic core that can be further elaborated through various synthetic transformations.

The phenolic moiety can undergo O-alkylation, O-acylation, or participate in coupling reactions, while the secondary amine is amenable to N-alkylation, N-acylation, and other modifications. This dual reactivity enables chemists to strategically build upon the core structure of 4-[(Butylamino)methyl]phenol hydrochloride to access a wide range of target molecules with potential applications in pharmaceuticals and materials science. For instance, derivatives of similar aminomethylphenols have been utilized as key intermediates in the synthesis of bioactive compounds. nih.gov

Intermediate in the Formation of Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. researchgate.net The presence of both a nucleophilic amine and a phenol (B47542) group within the same molecule makes this compound particularly well-suited for the construction of fused heterocyclic systems.

Synthesis of Benzoxazines and their Derivatives

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest due to their utility in the formation of high-performance polymers. The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269) in a Mannich-type condensation reaction. researchgate.net In this context, this compound can be viewed as a pre-formed intermediate, primed for cyclization.

The general synthetic route to benzoxazines involves the reaction of a phenolic compound with a primary amine and formaldehyde. mdpi.com The butylamino group in this compound can act as the primary amine component, and upon reaction with an additional source of formaldehyde, can lead to the formation of a benzoxazine ring. This approach offers a streamlined pathway to specific benzoxazine structures.

Reactant 1Reactant 2Product ClassReference
PhenolPrimary Amine & FormaldehydeBenzoxazine researchgate.net
4-[(Butylamino)methyl]phenolFormaldehydeBenzoxazine mdpi.com
Schiff BasesTriphosgene1,3-Benzoxazine derivatives orientjchem.org

Formation of Other Cyclic Structures

Beyond benzoxazines, the structural motif of this compound can be exploited to synthesize other fused heterocyclic systems. The strategic manipulation of the reactive functional groups can lead to the formation of various ring structures with potential biological activity. airo.co.in For example, intramolecular cyclization reactions can be designed to form new rings fused to the existing phenol ring.

Furthermore, the aminomethylphenol backbone can participate in multicomponent reactions, where three or more reactants combine in a single step to generate complex products. nih.govresearchgate.net This approach is highly efficient for the rapid generation of diverse molecular scaffolds. The versatility of aminomethylphenols in such reactions opens avenues for the discovery of novel heterocyclic compounds with unique properties.

Application in Diversified Chemical Libraries

The creation of chemical libraries, which are large collections of structurally diverse compounds, is a cornerstone of modern drug discovery and materials science. researchgate.net These libraries are screened for biological activity or desired physical properties. The principles of combinatorial chemistry are often employed to rapidly generate a large number of compounds from a common scaffold. nih.gov

This compound, with its multiple points of functionalization, is an excellent candidate for use as a scaffold in the construction of diversified chemical libraries. By systematically varying the substituents on the phenolic oxygen and the amine nitrogen, a vast array of analogs can be synthesized. For example, a library of amides could be generated by reacting the amino group with a diverse set of carboxylic acids, while a library of ethers could be produced by reacting the phenolic hydroxyl group with various alkyl halides.

This approach, often carried out using parallel synthesis techniques, allows for the efficient exploration of the chemical space around the 4-[(butylamino)methyl]phenol core. The resulting libraries can then be screened to identify compounds with interesting biological activities or material properties, highlighting the importance of this compound as a versatile building block in high-throughput discovery efforts.

Advanced Materials and Catalysis Applications of Aminomethylphenols

Development of Aminomethylphenol-Modified Nanocatalysts

Aminomethylphenols are instrumental in the field of heterogeneous catalysis, particularly in the synthesis of nanocatalysts. Their bifunctional nature allows them to act as effective stabilizing and anchoring agents for metal nanoparticles on various solid supports. This modification enhances the catalytic activity, stability, and recyclability of the resulting materials.

The dual functional groups—hydroxyl (-OH) and amino (-NHR)—in aminomethylphenols enable them to effectively immobilize transition metal nanoparticles. Research has demonstrated that the 2-aminomethylphenol motif is crucial for imparting extraordinary stability to rhodium (Rh) and palladium (Pd) nanoparticles. researchgate.netproquest.com These organic molecules can be grafted onto the surface of support materials like boehmite or magnetic nanoparticles (e.g., Fe₃O₄), creating a robust platform for metal nanoparticle deposition. researchgate.netproquest.comresearchgate.net

The aminomethylphenol layer serves multiple purposes:

Anchoring: The amino and hydroxyl groups can form stable coordination complexes with transition metal ions, which are then reduced to form well-dispersed nanoparticles. researchgate.net This strong interaction prevents the metal nanoparticles from detaching (leaching) from the support during the reaction.

Stabilization: By capping the nanoparticle surface, the aminomethylphenol layer prevents the agglomeration of nanoparticles, which would otherwise lead to a loss of catalytic activity. The steric hindrance and electronic effects of the butylamino and phenyl groups contribute to this stabilization.

Enhanced Activity: The support is not always passive. In some systems, synergistic effects between an "active" support (like Fe₃O₄) and the metal nanoparticles can lead to more efficient catalytic processes.

These modified supports create core-shell hybrid nanoparticles that are not only efficient but also easily separable from the reaction mixture, particularly when using a magnetic core, allowing for multiple reuse cycles without a significant drop in performance. proquest.comresearchgate.net

Nanocatalysts modified with aminomethylphenols have shown exceptional performance in catalyzing carbon-carbon bond formation, a cornerstone of synthetic organic chemistry. researchgate.net Two prominent examples are the Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. researchgate.netresearchgate.net

For instance, palladium nanoparticles supported on 2-(aminomethyl)phenols-modified boehmite serve as a highly effective and recyclable catalyst for the Suzuki-Miyaura reaction, which is vital for synthesizing biaryl compounds. researchgate.net This heterogeneous catalyst demonstrates high reactivity and can be reused for at least six consecutive runs without a significant loss of catalytic efficiency. researchgate.net The same support material, even without the palladium nanoparticles, has been found to efficiently catalyze Knoevenagel condensation reactions, achieving yields of up to 99%. researchgate.net

Another significant carbon-carbon bond-forming reaction is the Petasis borono-Mannich reaction, used to synthesize aminomethylphenol derivatives themselves. This one-pot, three-component reaction of a salicylaldehyde (B1680747), a secondary amine (like butylamine), and a boronic acid can be catalyzed by magnetic Fe₃O₄ nanoparticles to produce a library of aminomethylphenols in high yields. ias.ac.in

ReactionCatalyst SystemKey FeaturesReported Yield
Suzuki-Miyaura CouplingPd Nanoparticles on Aminomethylphenol-Modified BoehmiteHigh reactivity, recyclable (6+ runs), stableUp to 99%
Knoevenagel CondensationAminomethylphenol-Modified BoehmiteEfficient, high product diversity, reusableUp to 99%
Petasis Borono-Mannich ReactionMagnetic Fe₃O₄ NanoparticlesOne-pot synthesis of aminomethylphenols, mild conditionsExcellent yields

Ligand Design in Organometallic Chemistry

The structural features of 4-[(Butylamino)methyl]phenol (B3120101) make it an excellent candidate for ligand design in organometallic chemistry. The presence of both a nitrogen donor from the secondary amine and an oxygen donor from the phenolic hydroxyl group allows it to function as a bidentate ligand.

These N,O-donor ligands can form stable six-membered chelate rings when coordinating with a transition metal center. researchgate.net This chelation effect significantly enhances the stability of the resulting organometallic complex compared to monodentate ligands. Aminophenol-based ligands are known to have a tremendous impact on catalysis research, including small molecule activation and other homogeneous catalytic processes.

The electronic properties of the complex can be tuned by modifying the substituents on the aminomethylphenol backbone. For example, the butyl group on the nitrogen atom provides steric bulk and influences the solubility of the complex in organic solvents. The phenolic ring can also be modified to alter the electron density at the metal center, thereby influencing its catalytic activity. While specific applications of 4-[(butylamino)methyl]phenol hydrochloride as a ligand in catalysis are not extensively documented, its structural motifs are analogous to a wide range of aminophenol ligands successfully employed in creating efficient and stable transition metal complexes.

Applications in Polymer Science

Aminophenol derivatives are valuable monomers and modifying agents in polymer science. Their bifunctionality allows them to be incorporated into various polymer structures to impart specific properties.

Phenolic Resins: The phenol (B47542) ring is a classic building block for phenolic resins (resoles and novolacs) through condensation with aldehydes like formaldehyde (B43269). ajchem-a.com The presence of the aminomethyl group can influence the polymerization process. The amine can act as an internal catalyst for the condensation reaction and can also become part of the cross-linked polymer network, enhancing thermal stability and mechanical properties. ajchem-a.com

Conductive Polymers: Aminophenols, as derivatives of aniline, can be polymerized through oxidative methods to form conductive polymers. mdpi.com These polymers, such as polyaminophenol, are of interest for applications in energy storage, sensors, and antistatic coatings due to their electrical conductivity and environmental stability. mdpi.com The hydroxyl group enhances the processability and solubility of these polymers compared to their parent, polyaniline. mdpi.com

Polymer Modification: The aminomethylphenol moiety can be grafted onto existing polymer backbones to introduce new functionalities. This post-polymerization modification can be used to improve properties such as adhesion, flame retardancy, and metal chelation.

Role in Surface Chemistry and Coating Technologies

The ability of aminomethylphenols to interact strongly with surfaces makes them highly effective in coating technologies, where they function as adhesion promoters and corrosion inhibitors. ias.ac.in

Adhesion Promotion: Good adhesion between a coating and a substrate is critical for durability. Adhesion promoters are bifunctional molecules that act as a bridge at the interface. specialchem.comresearchgate.net The phenolic hydroxyl group of 4-[(butylamino)methyl]phenol can form strong hydrogen bonds or even covalent bonds with inorganic substrates like metal oxides. specialchem.com Simultaneously, the butylamino group can interact or react with the organic polymer binder of the coating, creating a durable link across the interface. google.com

Corrosion Inhibition: Aminomethylphenols are noted for their use in corrosion-inhibiting coatings on metal surfaces. ias.ac.in The molecule can adsorb onto the metal surface, forming a protective molecular layer. This film acts as a barrier, isolating the metal from corrosive agents like water and oxygen. The nitrogen and oxygen atoms can donate lone-pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond that passivates the surface. globalspec.com Polyphenolic compounds, in general, are recognized as effective and environmentally friendly corrosion inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.